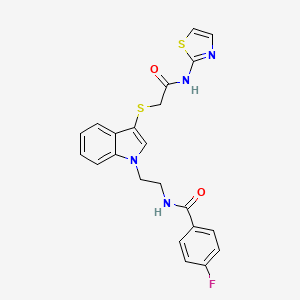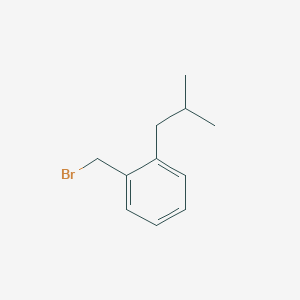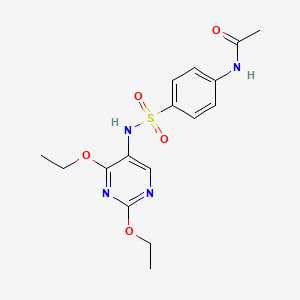![molecular formula C17H12ClN3O4S B2874082 5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-26-8](/img/structure/B2874082.png)
5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For example, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic and analytical techniques. For instance, the structure of HL, which is crystalline, was characterized by SC-XRD .Chemical Reactions Analysis
The chemical reactions involving similar compounds are quite diverse. For example, the 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds vary. For instance, 4-Methoxybenzyl 5-bromo-2-chlorobenzamide is a white crystalline powder with a melting point of 162-164°C.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
The compound can be used as a starting material for the synthesis of novel derivatives. For instance, a series of substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides . These derivatives were found to have less toxicity and good anti-inflammatory activities .
Anti-Inflammatory Activities
Many of these compounds, including the synthesized pyrazoline derivatives, have shown promising anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .
Analgesic and Antipyretic Activities
Pyrazoline and other related heterocyclic derivatives, which can be synthesized from the compound, have been reported to exhibit analgesic and antipyretic activities . This suggests their potential use in pain and fever management .
Antimicrobial Efficacy
Some derivatives of the compound have demonstrated antimicrobial efficacy . They were found to be more noxious against various strains of bacteria and fungi compared to the ligand .
Antioxidant Activity
The compound and its derivatives have also been studied for their antioxidant activities . The results from molecular docking based on the binding energy values supported the experimental results of the antioxidant activities of the compounds .
Molecular Docking Studies
Molecular docking studies of the compound and its derivatives have been carried out to understand their interactions with biological targets . These studies can provide valuable insights into the design of new drugs with improved efficacy .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of similar compounds are vast. For instance, 2-Chloro-5-methoxyphenyl boronic acid is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that there is potential for further exploration and development of these compounds.
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes involved in various biochemical pathways .
Mode of Action
It’s likely that it interacts with its targets by binding to active sites, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell growth and metabolism .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as solubility, stability, and molecular weight .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels, including modulation of enzyme activity and alteration of cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and interaction with its targets .
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c1-25-15-5-3-2-4-11(15)13-9-26-17(19-13)20-16(22)12-8-10(18)6-7-14(12)21(23)24/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRAYHHMMQCOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropyl-N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzenesulfonamide](/img/structure/B2874000.png)



![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2874012.png)
![N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2874017.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)
![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)


![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)